2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
CAS No.: 710288-66-7
Cat. No.: VC4418535
Molecular Formula: C19H13F3N4S
Molecular Weight: 386.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 710288-66-7 |
|---|---|
| Molecular Formula | C19H13F3N4S |
| Molecular Weight | 386.4 |
| IUPAC Name | 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24) |
| Standard InChI Key | XSSBKUBNXXUPAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F |
Introduction
Potential Biological Activities
Compounds with similar structures, such as those containing pyrimidine and benzimidazole moieties, often exhibit biological activities relevant to medicinal chemistry. For example:
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Antileishmanial Activity: Some sulfonamide derivatives have shown promise against leishmaniasis, a neglected disease . While not directly related, the presence of a sulfanylmethyl group could suggest potential antiparasitic properties.
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Antiplasmodial Activity: Pyrimidine derivatives have been explored for their antimalarial properties, indicating that modifications to the pyrimidine ring could enhance biological activity .
Synthesis and Chemical Modifications
The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole and pyrimidine rings, followed by the introduction of the sulfanylmethyl linker. Chemical modifications can significantly impact the biological activity and pharmacokinetic properties of these compounds.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine | C20H16F3N5S | 415.4 | Potential antiparasitic or antimalarial |
| 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio)propan-1-one | C25H25F3N4O2S | 502.6 | Antiplasmodial activity |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Varies | Varies | Antileishmanial activity |
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